molecular formula C17H14ClN3O B6418401 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1192579-58-0

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B6418401
CAS No.: 1192579-58-0
M. Wt: 311.8 g/mol
InChI Key: WDNCOQFGSWAGRO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrazolylphenyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-pyrazol-3-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzoyl chloride+3-(1H-pyrazol-3-yl)anilineThis compound\text{2-chlorobenzoyl chloride} + \text{3-(1H-pyrazol-3-yl)aniline} \rightarrow \text{this compound} 2-chlorobenzoyl chloride+3-(1H-pyrazol-3-yl)aniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-1-yl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
  • 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide

Uniqueness

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and pyrazolylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-7-2-1-4-12(15)11-17(22)20-14-6-3-5-13(10-14)16-8-9-19-21-16/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNCOQFGSWAGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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